6-Chloroimidazo[1,2-A]pyrimidine-3-carbaldehyde
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Overview
Description
6-Chloroimidazo[1,2-A]pyrimidine-3-carbaldehyde is a heterocyclic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its fused bicyclic structure, which includes an imidazo[1,2-A]pyrimidine core substituted with a chloro group at the 6th position and an aldehyde group at the 3rd position. Its unique structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-A]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-A]pyrimidine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroimidazo[1,2-A]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst
Major Products Formed:
Oxidation: 6-Chloroimidazo[1,2-A]pyrimidine-3-carboxylic acid.
Reduction: 6-Chloroimidazo[1,2-A]pyrimidine-3-methanol.
Substitution: Various substituted imidazo[1,2-A]pyrimidine derivatives depending on the nucleophile used
Scientific Research Applications
6-Chloroimidazo[1,2-A]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of agrochemicals and materials science for its unique chemical properties .
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-A]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chloro group can enhance the compound’s binding affinity and selectivity towards certain targets. These interactions can affect various biological pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 6-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde
- 6-Chloroimidazo[1,2-A]pyridine-2-carboxylic acid
- 2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde
Comparison: 6-Chloroimidazo[1,2-A]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays. For instance, the presence of the chloro group at the 6th position can influence the compound’s ability to interact with certain enzymes or receptors, making it more or less effective in specific applications .
Properties
Molecular Formula |
C7H4ClN3O |
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Molecular Weight |
181.58 g/mol |
IUPAC Name |
6-chloroimidazo[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-5-1-9-7-10-2-6(4-12)11(7)3-5/h1-4H |
InChI Key |
HCYHVRDNRUBCTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(C=NC2=N1)Cl)C=O |
Origin of Product |
United States |
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